Perfluorooctanoyl chloride

描述

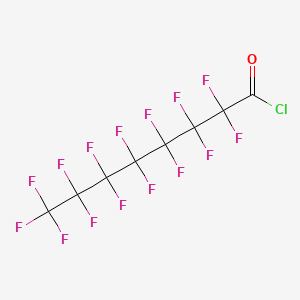

Structure

3D Structure

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8ClF15O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQBRCXWZZAFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8ClF15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187142 | |

| Record name | Pentadecafluorooctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-64-8 | |

| Record name | Perfluorooctanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecafluorooctyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecafluorooctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecafluorooctyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECAFLUOROOCTYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BR9NAK9W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics of Perfluorooctanoyl Chloride

Electrochemical Fluorination (ECF) Processes for Perfluorooctanoyl Fluoride (B91410) Synthesis

Optimization of Reaction Conditions for ECF (e.g., controlled conditions of octanoyl chloride)

The efficiency and product distribution of the electrochemical fluorination of octanoyl chloride are highly dependent on the optimization of several key reaction parameters. These parameters influence the yield of the desired perfluorooctanoyl fluoride and the formation of by-products.

Key parameters that are controlled include:

Anode Potential and Current Density: The electrical conditions are critical. Studies have investigated the effects of anode potential and current density on the product yield. cecri.res.in Porous nickel and nickel foam anodes are often used to provide high specific surface areas, which aids in heat dissipation and mixing. cecri.res.in

Reactant Concentration: The concentration of octanoyl chloride in the anhydrous hydrogen fluoride electrolyte is another crucial factor that is carefully controlled to optimize the reaction. cecri.res.in

Temperature: The electrolysis is typically carried out at temperatures ranging from 0 to 20°C. cecri.res.in

Co-solvents: The use of co-solvents, such as diisopropyl ether, can help to reduce side reactions and minimize the formation of by-products like perfluorinated cyclic ethers.

Post-reaction Purification: Following the reaction, distillation under reduced pressure is employed to separate the target perfluorooctanoyl fluoride from lower-boiling by-products.

Detailed studies on the electrochemical perfluorination of octanoyl chloride have led to the identification of optimal operating conditions to improve the yield of the desired product. researchgate.net

Table 1: Optimized Parameters for Electrochemical Fluorination of Octanoyl Chloride

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Anode Material | Porous Nickel/Nickel Foam | High specific surface area, enhanced heat dissipation, and improved mixing. cecri.res.in |

| Current Density | Controlled | Affects product yield and distribution. cecri.res.in |

| Reactant Concentration | Optimized | Influences the efficiency of the fluorination process. cecri.res.in |

| Temperature | 0-20 °C | Favorable for the desired reaction pathway. cecri.res.in |

| Co-solvent | Diisopropyl Ether | Minimizes the formation of perfluorinated cyclic ether by-products. |

| Purification | Reduced Pressure Distillation | Isolates perfluorooctanoyl fluoride from by-products. |

Mechanistic Investigations of C-H to C-F Bond Transformation in ECF

The mechanism of electrochemical fluorination is complex and is believed to proceed through a free-radical pathway on the surface of the nickel anode. researchgate.net The process involves the generation of high-valent nickel fluorides, such as NiF₃ and NiF₄, on the anode surface. dokumen.pub These species are thought to be the active fluorinating agents.

The transformation of C-H bonds to C-F bonds can be summarized in the following key steps:

Formation of a Nickel Fluoride Layer: A compact nickel fluoride film forms on the anode, which facilitates electron transfer. cecri.res.in

Generation of High-Valent Nickel Fluorides: Electrochemical oxidation of the nickel fluoride layer leads to the formation of highly oxidized nickel fluoride species. dokumen.pub

Adsorption of the Organic Substrate: The octanoyl chloride molecule adsorbs onto the surface of the anode.

Radical Formation and Fluorination: The high-valent nickel fluorides abstract hydrogen atoms from the octanoyl chloride, creating organic radicals which then react with fluoride ions or the nickel fluoride surface to form C-F bonds. This process repeats until all hydrogen atoms are substituted.

Partially fluorinated intermediates remain in the electrolyte due to their polarity and undergo further fluorination. dokumen.pub The final, fully fluorinated perfluorooctanoyl fluoride is non-polar and denser than the hydrogen fluoride electrolyte, causing it to precipitate at the bottom of the cell. dokumen.pub

Isomer Distribution and Control in ECF Products (linear vs. branched isomers)

A characteristic feature of the electrochemical fluorination process is the rearrangement of the carbon chain, which leads to the formation of a mixture of linear and branched isomers. researchgate.net For the synthesis of perfluorooctanoyl fluoride from octanoyl chloride, the product is typically a mixture of isomers.

The typical isomer distribution for ECF-derived perfluorooctanoic acid (PFOA), which is produced from perfluorooctanoyl fluoride, is approximately:

78% linear isomer sci-hub.se

22% branched isomers (including 9% internal branched and 13% terminal isopropyl branched) sci-hub.segoogle.com

This isomer distribution is a result of the free-radical nature of the ECF process, which allows for carbon chain rearrangement and breakage. researchgate.net While ECF is a powerful method for perfluorination, the formation of these isomers makes it difficult to produce isomerically pure linear perfluorooctanoyl fluoride. sci-hub.se Control over the isomer distribution is limited, though adjustments to reaction conditions can influence the ratio to some extent. researchgate.net

Oligomerization Routes for Perfluorooctanoyl Fluoride Synthesis

An alternative synthetic route to perfluorinated acyl fluorides is through the oligomerization of fluoroolefins, such as hexafluoropropylene oxide (HFPO). This method offers a pathway to produce these compounds with potentially greater control over the final product structure compared to ECF. The process involves the reaction of a precursor with HFPO in the presence of a catalyst and a suitable solvent.

Impact of Solvent Systems on Selectivity and Yield (e.g., glymes vs. acetonitrile)

The choice of solvent plays a critical role in the selectivity and yield of the oligomerization reaction. Aprotic polar organic solvents are typically used to dissolve or disperse the catalyst. google.com

Studies have shown a significant difference in outcomes when using different solvent systems:

Glymes (e.g., diglyme (B29089), tetraglyme): These solvents have been found to favor the formation of the desired perfluorooctanoyl fluoride. The ether oxygens in glymes can form complexes with the inorganic salt catalysts, similar to crown ethers, which enhances the reaction. icm.edu.pl

Acetonitrile (B52724): The use of acetonitrile as a solvent leads to lower yields of the target product due to the formation of unwanted by-products.

The solubility of the halide catalysts in the solvent system is a key factor influencing the rate and efficiency of the oligomerization. icm.edu.pl

Table 2: Effect of Solvent System on Oligomerization Yield

| Solvent System | Outcome | Reference |

|---|---|---|

| Glymes | Favors desired product formation, higher yield. | |

| Acetonitrile | Lower yield due to by-product formation. |

Stoichiometric Optimization in Oligomerization (e.g., precursor:catalyst:hexafluoropropylene oxide ratios)

The stoichiometry of the reactants is a crucial parameter for optimizing the yield and purity of the perfluorooctanoyl fluoride product in the oligomerization process. The molar ratio of the precursor, catalyst, and hexafluoropropylene oxide must be carefully controlled.

Research has identified optimal stoichiometric ratios for the synthesis. For example, a notable method utilizes potassium fluoride as a catalyst. The identified optimal molar ratio is approximately:

Precursor : Catalyst : Hexafluoropropylene Oxide = 1 : 0.1-0.15 : 1.8-1.9

Maintaining these specific mole ratios, in conjunction with an optimal temperature range of 15-25°C, helps to favor the formation of the desired product over the formation of by-products. Under these optimized conditions, a purity of up to 75% can be achieved.

Synthesis from Perfluorooctanoic Acid (PFOA)

The conversion of perfluorooctanoic acid (PFOA) into its corresponding acyl chloride, perfluorooctanoyl chloride, is a fundamental transformation in fluorocarbon chemistry. This process typically involves the use of potent chlorinating agents to replace the hydroxyl group of the carboxylic acid with a chlorine atom.

Acylation Reactions with Chlorinating Agents (e.g., oxalyl chloride)

The most common and efficient method for synthesizing this compound from PFOA is through acylation reaction with a chlorinating agent. Oxalyl chloride ((COCl)₂) is a frequently used reagent for this purpose. commonorganicchemistry.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), and often requires a catalytic amount of N,N-dimethylformamide (DMF). rsc.org

The general reaction can be represented as: C₇F₁₅COOH (PFOA) + (COCl)₂ → C₇F₁₅COCl (this compound) + CO₂ + CO + HCl

Thionyl chloride (SOCl₂) is another effective chlorinating agent for this conversion, yielding sulfur dioxide and hydrogen chloride as by-products. The choice of chlorinating agent can depend on the desired purity of the final product and the ease of separation from by-products.

Common Chlorinating Agents for PFOA Conversion

| Chlorinating Agent | Chemical Formula | Typical Reaction By-products | Key Characteristics |

|---|---|---|---|

| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Highly reactive; by-products are gaseous, simplifying purification. commonorganicchemistry.com |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Commonly used; by-products are also gaseous. |

Reaction Mechanisms and By-product Formation in PFOA Conversion

The mechanism for the conversion of PFOA to this compound using oxalyl chloride in the presence of a DMF catalyst follows a pathway analogous to the well-established conversion of hydrocarbon carboxylic acids.

Formation of the Vilsmeier Reagent: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, an iminium salt, releasing carbon dioxide and carbon monoxide.

Nucleophilic Attack by PFOA: The carboxylate of PFOA acts as a nucleophile, attacking the Vilsmeier reagent.

Formation of Acyl Chloride: The intermediate complex then collapses, eliminating the catalyst and forming the final product, this compound, along with hydrogen chloride.

The primary by-products of this reaction are gases: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). This is advantageous as they can be easily removed from the reaction mixture, driving the reaction to completion and simplifying the purification of the desired acyl chloride. When thionyl chloride is used, the gaseous by-products are sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Novel Synthetic Routes and Green Chemistry Principles

In response to growing environmental concerns associated with per- and polyfluoroalkyl substances (PFAS), research has been directed towards developing more sustainable and environmentally friendly synthetic methods.

Development of Environmentally Benign Synthetic Protocols

The development of "green" synthetic protocols for this compound focuses on the core principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses. acs.org One approach involves the use of microwave irradiation, which can significantly reduce reaction times and energy consumption for the synthesis of perfluorooctanoyl derivatives. cdnsciencepub.com Another strategy is the use of solvent-free conditions or the replacement of hazardous solvents with more benign alternatives. The ideal green synthesis would produce the target molecule in few, atom-economical steps using non-hazardous reagents derived from renewable sources. core.ac.uk

Catalytic Approaches in this compound Synthesis

Employing catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry. acs.org While the standard synthesis using oxalyl chloride can be catalyzed by DMF, research is exploring other catalytic systems to improve efficiency and reduce waste. Phase-transfer catalysis represents a promising green technique, which can enhance reaction rates and eliminate the need for harsh solvents. cdnsciencepub.comcore.ac.uk Another novel approach involves the use of non-metallic halogen catalysts for the conversion of 1,1,1-trichloroperhaloalkanes into perhaloalkanoyl chlorides, which presents a less polluting alternative to older methods that used toxic metal catalysts. google.com Although this specific example does not start from PFOA, it highlights the trend towards developing catalytic systems in fluorochemical synthesis.

Green Chemistry Approaches in Synthesis

| Approach | Principle | Potential Benefit for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Energy Efficiency | Reduced reaction times and energy input. cdnsciencepub.com |

| Phase-Transfer Catalysis | Catalysis, Safer Solvents | Improved reaction rates and potential to avoid hazardous solvents. core.ac.uk |

| Use of Non-Metallic Catalysts | Catalysis, Hazard Reduction | Avoids toxic heavy metal catalysts used in some alternative syntheses. google.com |

Sustainable Feedstock Utilization

A major goal of green chemistry is the use of renewable resources as starting materials. The chemical industry is exploring the use of sustainable feedstocks, such as biomass and captured carbon dioxide (CO₂), to produce chemical building blocks. mckinsey.comd-nb.info For instance, plant species like Agave and Opuntia are being investigated as sustainable feedstocks for bioenergy and bioproducts in arid regions. mdpi.com The conversion of biomass or CO₂ into intermediates that could be used for fluorochemical synthesis is a long-term goal. mckinsey.com Currently, the production of perfluorinated compounds like this compound relies on precursors from the petrochemical industry. The development of synthetic pathways from sustainable feedstocks to these highly specialized chemicals remains a significant scientific challenge.

Reaction Mechanisms and Derivatization Chemistry of Perfluorooctanoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for perfluorooctanoyl chloride. The general mechanism involves a two-step process: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group. youtube.comlibretexts.orgkhanacademy.org The high reactivity of PFOC in these reactions is attributed to the destabilization of the carbonyl group by the inductive effect of the perfluoroalkyl chain, which makes the carbonyl carbon more electrophilic. libretexts.org

This compound readily reacts with alcohols to form perfluorinated esters. This process, known as esterification, is a common method for synthesizing fluorinated surfactants and other functional materials. A notable example is the reaction of PFOC with polyethylene (B3416737) glycol (PEG) to create perfluoroalkylated polyethylene glycol (RF-PEG) surfactants. nih.govtandfonline.comtandfonline.com

In a typical synthesis, PFOC is added dropwise to a solution of polyethylene glycol in a suitable solvent like dichloromethane (B109758). A base, such as sodium carbonate, is often added to neutralize the hydrochloric acid generated during the reaction. tandfonline.comtandfonline.com The reaction proceeds via a nucleophilic attack of the hydroxyl group of the alcohol on the carbonyl carbon of the PFOC. youtube.comyoutube.com

Reaction of this compound with Polyethylene Glycol: tandfonline.comtandfonline.com

Reactants: this compound (C7F15COCl), Polyethylene glycol (PEG 8000)

Solvent: Dichloromethane (CH2Cl2)

Acid Scavenger: Sodium carbonate (Na2CO3)

Process: C7F15COCl is added gradually to a solution of PEG and Na2CO3 in CH2Cl2 under a nitrogen atmosphere. The reaction is typically allowed to proceed for several hours.

Kinetic studies of esterification reactions involving acyl chlorides and alcohols provide insights into the reaction rates and the factors that influence them. The rate of esterification is influenced by several factors, including the structure of the alcohol, the reaction temperature, and the presence of a catalyst.

Studies on the esterification of fatty acids with various alcohols have shown that the reaction rate is affected by the steric hindrance of the alcohol. For instance, primary alcohols like methanol (B129727) react faster than more sterically hindered secondary alcohols like isopropanol. ucr.ac.cr The activation energy for the Fischer esterification of carboxylic acids with methanol is reported to be around 42 kJ/mol, while for other alcohols, it is approximately 53 kJ/mol. ucr.ac.cr Similar trends are expected in the esterification of this compound.

The kinetics of esterification can be modeled using various kinetic models, such as the Langmuir-Hinshelwood model, to understand the reaction mechanism and predict conversion rates under different conditions. diva-portal.org For instance, a study on the esterification of propanoic acid with different alcohols found that the activation energy decreased with increasing chain length of the alcohol, from 52.6 kJ/mol for ethanol (B145695) to 47.3 kJ/mol for butanol. diva-portal.org

Table 1: Activation Energies for Esterification of Propanoic Acid with Various Alcohols

| Alcohol | Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Ethanol | 52.6 | diva-portal.org |

| 1-Propanol | 49.9 | diva-portal.org |

| Butanol | 47.3 | diva-portal.org |

The esterification of this compound with an alcohol proceeds through a classic nucleophilic acyl substitution mechanism. youtube.commasterorganicchemistry.comyoutube.com

Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the this compound. This step results in the formation of a tetrahedral intermediate where the carbonyl oxygen carries a negative charge. youtube.comyoutube.com

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond (carbonyl group). Simultaneously, the chloride ion, being a good leaving group, is expelled. youtube.comyoutube.com

Deprotonation: The resulting protonated ester is then deprotonated, often by a weak base present in the reaction mixture (such as the added sodium carbonate or another alcohol molecule), to yield the final ester product and a protonated base. youtube.com

The high reactivity of acyl chlorides like PFOC ensures that this reaction proceeds efficiently, often without the need for a strong acid catalyst that is typically required for Fischer esterification of carboxylic acids. youtube.com

This compound also undergoes amidation reactions with ammonia, primary amines, and secondary amines to form the corresponding perfluorinated amides. These amides are important intermediates in the synthesis of various fluorinated compounds and materials. The reaction is analogous to esterification, with the amine acting as the nucleophile. libretexts.org

The reaction of this compound with a wide variety of amines provides a straightforward route to a diverse range of N-substituted perfluorooctanamides. This includes reactions with primary and secondary aliphatic amines, as well as heterocyclic amines. nih.govnih.govsavemyexams.com

The reaction mechanism is a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the carbonyl carbon of the this compound. youtube.com The use of a base, such as pyridine, is often necessary to neutralize the hydrochloric acid byproduct, especially when dealing with less reactive amines or to prevent the protonation of the starting amine. youtube.comyoutube.com

General Reaction: R-NH₂ + C₇F₁₅COCl → R-NH-CO-C₇F₁₅ + HCl

(where R can be an alkyl, aryl, or heterocyclic group)

The efficiency of amidation can be very high, leading to complete modification of amine functional groups. nih.gov Studies on the amidation of carboxylic acids have demonstrated successful coupling with a variety of primary amines. nih.gov

Table 2: Examples of Amidation Reactions with Amines

| Amine Type | Example Reactant | Product Type |

|---|---|---|

| Primary Aliphatic Amine | Butylamine savemyexams.com | N-Butylperfluorooctanamide |

| Secondary Aliphatic Amine | Diethylamine | N,N-Diethylperfluorooctanamide |

| Heterocyclic Amine | Piperidine | 1-(Perfluorooctanoyl)piperidine |

Esterification with Alcohols (e.g., polyethylene glycol)

Formation of Perfluorinated Ethers

While the direct conversion of this compound to a perfluorinated ether is not a standard named reaction, perfluorinated ethers can be synthesized through multi-step pathways that may involve intermediates derived from this compound. For instance, perfluoroalkanoyl fluorides, which are structurally similar to PFOC, are useful intermediates in the synthesis of branched perfluorinated ethers. rsc.org

One general and efficient method for synthesizing perfluorinated dialkyl ethers involves the fluorination of partially fluorinated ethers, which can be obtained from the reaction of perfluoroolefins with alcohols. sibran.ru Another approach involves the direct fluorination of hydrocarbon ethers or alcohols. rsc.orgdtic.mil

The synthesis of specific types of perfluorinated ethers, such as aryl perfluorocyclopropyl ethers, has been achieved through cycloaddition reactions of aryl trifluorovinyl ethers, which can be prepared from phenols. cas.cn While not a direct conversion from PFOC, these methods highlight the broader strategies for synthesizing perfluorinated ethers.

Alkylation of In Situ Generated Fluorinated Alkoxides

A significant application of this compound is in the generation of 1,1-difluoroalkoxides, which can then be alkylated to produce partially fluorinated ethers. cas.cn This process involves the in situ formation of the alkoxide, which is then trapped by an alkylating agent.

Role of Anhydrous Metal Fluorides (e.g., KF) and Polar Aprotic Solvents (e.g., diglyme)

The in situ generation of fluorinated alkoxides from this compound is effectively facilitated by the use of anhydrous potassium fluoride (B91410) (KF) in a polar aprotic solvent such as diglyme (B29089). cas.cn Anhydrous KF serves as the fluoride ion source, which is crucial for the transformation of the acyl chloride. cas.cnyoutube.com The reaction proceeds through the initial fluorination of the this compound to the corresponding acyl fluoride, which then readily converts to the fluorinated alkoxide. cas.cn

The choice of diglyme as the solvent is critical due to its high polarity and excellent ability to solvate the in situ generated fluorinated alkoxides. cas.cn This solvation stabilizes the alkoxide, enhancing its nucleophilicity and facilitating the subsequent alkylation step. cas.cn A typical reaction involves reacting this compound with an excess of anhydrous KF in dry diglyme at elevated temperatures. cas.cn

Influence of Alkylating Agents (e.g., dimethyl sulfate (B86663), alkyl triflates)

The success and efficiency of the synthesis of partially fluorinated ethers are significantly influenced by the electrophilicity of the alkylating agent used. cas.cn Powerful alkylating agents like dimethyl sulfate are highly effective for the methylation of the in situ generated fluorinated alkoxides. cas.cnnih.gov The reaction typically involves the slow, drop-wise addition of the alkylating agent to the reaction mixture containing the alkoxide. cas.cn

Other effective alkylating agents include alkyl triflates, mesylates, and tosylates. cas.cn The strong electron-withdrawing nature of the perfluoroalkyl group in the alkoxide stabilizes the species and increases its propensity to react with these potent electrophiles. cas.cn

Disproportionation Reactions in Ether Formation

In some instances, side reactions such as disproportionation can occur during the formation of fluorinated ethers. For example, when using alkyl triflates as alkylating agents in diglyme, the triflate can react with the solvent to form a Meerwein-type oxonium ion. cas.cn This ion can then methylate the fluorinated alkoxide, leading to the formation of a methylated ether product alongside the desired alkylated ether. cas.cn

Polymerization Chemistry and Materials Science Applications

This compound and its derivatives are valuable monomers in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as low surface energy, high thermal stability, and chemical resistance, making them suitable for a wide range of materials science applications. researchgate.netrsc.org

Use as a Monomer in Fluorinated Polymer Synthesis

This compound can be chemically modified to introduce a polymerizable functional group, such as an acrylate (B77674), transforming it into a fluorinated monomer. researchgate.netresearchgate.net These fluorinated monomers can then be polymerized, often with other non-fluorinated monomers, to create copolymers with tailored properties. researchgate.netresearchgate.net The incorporation of the perfluoroalkyl side chains imparts desirable characteristics to the resulting polymer. researchgate.net

| Monomer Type | Polymerization Method | Resulting Polymer Properties |

| Fluorinated Acrylate | Free Radical Polymerization | Low surface energy, hydrophobicity |

| Fluorinated Acrylate | Core-shell emulsion polymerization | Forms stable core-shell particles for coatings |

Synthesis of Fluorinated Acrylate Copolymers (e.g., core-shell emulsion polymerization)

A significant application of fluorinated monomers derived from this compound is in the synthesis of fluorinated acrylate copolymers through emulsion polymerization. researchgate.net A specific and advanced method is core-shell emulsion polymerization. google.com This technique allows for the creation of structured polymer particles with a core made of one type of polymer and a shell of another. google.com

In this context, a fluorinated acrylate monomer can be used to form the shell of the polymer particle. google.com The process typically involves first polymerizing a core of non-fluorinated monomers, such as acrylic acid and other monoethylenically unsaturated monomers. google.com Subsequently, the shell is formed by polymerizing the fluorinated acrylate monomer in the presence of the core particles. google.com This results in core-shell polymer particles where the fluorinated segments are predominantly located on the surface, imparting low surface energy and other desirable properties to the final material, which can be used in applications like opacifying agents in coatings. rsc.orggoogle.com

End-Group Modification in Hyperbranched Polymers

The modification of hyperbranched polymers with this compound leverages the high reactivity of the acyl chloride functional group. This group readily reacts with nucleophilic terminal groups on the polymer, such as hydroxyl (-OH) or amine (-NH2), through a nucleophilic acyl substitution reaction. This process covalently attaches the long, fluorinated pentadecafluorooctyl chain to the periphery of the hyperbranched structure.

This end-capping strategy is a powerful method for tailoring the final properties of the polymer. For instance, hydrophilic hyperbranched polymers like hyperbranched polyglycerols or polyesters can be transformed into highly hydrophobic and lipophobic materials. Research on analogous modifications, such as the amidation of hyperbranched poly(acrylic acid) with a fluorinated octylamine, demonstrates the principle of this approach. In that case, the reaction resulted in a highly fluorinated polymer film with low surface energy. utexas.edu The use of this compound would achieve a similar outcome, imparting properties such as chemical resistance, thermal stability, and low surface energy, which are characteristic of fluorocarbon materials. sigmaaldrich.cn This functionalization is crucial for applications requiring non-stick, non-wettable surfaces with improved processing characteristics compared to linear fluoropolymers like PTFE. sigmaaldrich.cn

Interfacial Polymerization for Advanced Membrane Materials

This compound serves as a key reactive additive in interfacial polymerization, a process used to create thin-film composite membranes for separation applications.

Engineering of High-Flux Antifouling Polyamide Nanofilms

In the fabrication of polyamide nanofiltration membranes, this compound is introduced into the organic phase alongside traditional monomers like trimesoyl chloride (TMC). During interfacial polymerization with an amine monomer (e.g., piperazine) in the aqueous phase, the this compound participates in the reaction. Its acyl chloride group reacts with the amine monomers, incorporating the perfluoroalkyl chain directly into the polyamide matrix.

The result is a fluorinated polyamide (FPA) nanofilm with significantly enhanced performance. Research shows that a membrane modified with this compound can exhibit a water permeance approximately double that of a standard polyamide membrane while maintaining high salt rejection. Current time information in Bangalore, IN. Specifically, one study achieved a water permeance of 28.5 ± 0.7 L·m⁻² h⁻¹·bar⁻¹ with over 98.5% Na₂SO₄ rejection. Current time information in Bangalore, IN. The presence of the low-surface-energy perfluoroalkyl chains on the membrane surface imparts superior antifouling properties, leading to higher flux recovery ratios after cleaning. Current time information in Bangalore, IN.

Performance of this compound-Modified Nanofilms

| Membrane Type | Water Permeance (L·m⁻² h⁻¹·bar⁻¹) | Na₂SO₄ Rejection (%) | Flux Recovery Ratio (Oil/Water Emulsion) (%) | Flux Recovery Ratio (Bovine Serum Albumin) (%) |

|---|---|---|---|---|

| Standard Polyamide (PA) | ~14 | >98.5 | Not Reported | Not Reported |

| Fluorinated Polyamide (FPA) | 28.5 ± 0.7 | >98.5 | 97.9 | 98.5 |

Data sourced from a study on high-flux antifouling polyamide nanofilms. Current time information in Bangalore, IN.

Mechanisms of Pore Size Enlargement and Surface Energy Modification

The incorporation of this compound into the polyamide layer has two primary mechanistic effects. Firstly, the bulky and rigid nature of the perfluoroalkyl chain disrupts the dense packing of the polymer chains during the rapid interfacial polymerization process. This steric hindrance leads to the formation of a polyamide layer with an enlarged pore size. Current time information in Bangalore, IN. This increase in pore size is a direct contributor to the observed higher water flux of the modified membranes.

Secondly, the successful grafting of the pentadecafluorooctyl chains onto the membrane surface fundamentally alters its surface energy. Fluorocarbons are known for their extremely low surface energies, which translates to a surface that is both hydrophobic and lipophobic. This low surface energy minimizes the adhesion of foulants such as oils and proteins, which explains the membrane's enhanced antifouling characteristics and high flux recovery ratios. Current time information in Bangalore, IN.

Synthesis of Fluorinated Materials for Biomedical Applications

The unique properties of fluorinated polymers, such as chemical inertness and hydrophobicity, make them attractive for biomedical applications. utexas.edu this compound is a valuable reagent for synthesizing such materials by introducing perfluoroalkyl moieties onto various polymer backbones.

Drug Delivery Systems and Biocompatibility Enhancement

This compound can be used to modify biocompatible polymers to create novel drug delivery systems. By reacting it with polymers containing hydroxyl or amine groups, it is possible to create amphiphilic block copolymers or surface-modified nanoparticles. The resulting materials would possess a stable, hydrophobic fluorinated component. This fluorinated domain can be exploited for the encapsulation of hydrophobic drugs.

Furthermore, the introduction of perfluoroalkyl chains can enhance the biocompatibility of a material by creating a non-stick, bio-inert surface. Fluorinated surfaces are known to reduce protein adsorption and cell adhesion, which are critical factors in the foreign body response to implanted medical devices and drug delivery vehicles. utexas.edu While direct studies utilizing this compound for specific drug delivery systems are emerging, its chemical reactivity provides a clear pathway for the synthesis of fluorinated materials designed to improve drug solubility, control release, and enhance the biocompatibility of the delivery vehicle. nist.govnih.gov

Derivatization for Analytical and Diagnostic Applications

In analytical chemistry, derivatization is a common strategy to modify an analyte to make it more suitable for a particular analytical technique, such as gas chromatography (GC). This compound is an effective derivatizing agent for compounds containing active hydrogens, like those in phenols and amines.

The reaction of this compound with an analyte replaces an active hydrogen with the large, electron-capturing perfluorooctanoyl group. This has several advantages for GC analysis, particularly with mass spectrometry (MS) detection. The resulting derivatives are typically more volatile and thermally stable. Crucially, the high mass of the fluorine atoms leads to derivatives with a significant mass defect and characteristic fragmentation patterns, allowing for highly specific and sensitive detection using selected ion monitoring (SIM) in GC-MS.

For example, a method for analyzing the antiarrhythmic agent mexiletine (B70256) involved derivatization with this compound. The reaction was completed in 20 minutes at 80°C, producing a stable derivative suitable for GC-MS analysis with a detection limit of 0.1 mg/L. nih.gov Similarly, phenol (B47542) has been derivatized using this compound for GC-MS confirmation and quantification in human serum. The resulting perfluorooctanoyl derivative of phenol showed a strong molecular ion, enabling unambiguous identification and quantification with a detection limit of 1 mg/L. astm.org

GC-MS Derivatization Findings with this compound

| Analyte | Internal Standard | Key Derivative Ion (m/z) | Retention Time (min) | Detection Limit |

|---|---|---|---|---|

| Mexiletine | N-propylamphetamine | 575 | Not Reported | 0.1 mg/L |

| Phenol | 3,4-dimethylphenol | 490 | 6.1 | 1 mg/L |

Data compiled from studies on mexiletine and phenol analysis. nih.govastm.org

Perfluoroacylation in Mass Spectrometry

Perfluoroacylation is a derivatization strategy that involves the introduction of a perfluoroacyl group, such as the perfluorooctanoyl group from PFOC, onto a target molecule. This process is particularly valuable for compounds containing active hydrogen atoms, such as those in hydroxyl (-OH) and amine (-NH) groups. The reaction proceeds via nucleophilic acyl substitution, where the nucleophilic oxygen or nitrogen of the analyte attacks the electrophilic carbonyl carbon of this compound, leading to the displacement of the chloride ion and the formation of a stable ester or amide derivative, respectively. This derivatization is employed to increase volatility, improve chromatographic properties, and enhance mass spectrometric detection. researchgate.net

This compound has proven to be an effective reagent for the derivatization of both phenol and amine-type drugs for mass spectrometric analysis. researchgate.netresearchgate.net The derivatization of these compounds is crucial, especially for small molecules like phenol, whose analysis by mass spectrometry can be challenging. researchgate.netresearchgate.net The reaction with PFOC converts these polar analytes into larger, less polar derivatives. This chemical modification is also useful for the mass spectrometric analysis of certain amine-type drugs. researchgate.netresearchgate.net The general reaction scheme for a phenol with this compound involves the formation of a perfluorooctanoyl ester. up.ac.za

A key advantage of using this compound over more common, smaller perfluoroacylating agents (e.g., trifluoroacetyl or pentafluoropropionyl anhydrides) is the formation of significantly less volatile derivatives. researchgate.netresearchgate.net This property is a direct consequence of the long C8F15 alkyl chain, which substantially increases the molecular weight of the analyte.

The resulting high-mass derivatives produce intense and characteristic peaks in the upper mass range of the spectrum, allowing for unambiguous identification and confirmation. researchgate.netresearchgate.net This shift to a higher m/z region is particularly beneficial as it moves the significant ion fragments away from the low-mass background noise that can interfere with quantification, thereby enhancing sensitivity and specificity. researchgate.netup.ac.za For example, derivatizing fatty alcohols with PFOC has been used to shift the molecular ions into the 600-700 m/z range. up.ac.za This strategy ensures that the analyte's signal is clearly distinguishable, which is essential for accurate trace-level analysis.

GC-MS Derivatization for Bioanalytical Assays (e.g., amphetamines in human hair)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic and clinical toxicology for the detection of drugs of abuse. However, many drugs, such as amphetamines, are polar and non-volatile, requiring derivatization to improve their chromatographic behavior and detection sensitivity. dntb.gov.ua While various perfluoroacylating agents are used, the principles of extraction and derivatization are broadly applicable.

The analysis of amphetamines in hair provides a long-term record of drug use. A typical procedure begins with sample preparation to release the analytes from the keratin (B1170402) matrix, followed by extraction and derivatization.

Sample Preparation and Extraction:

Decontamination: Hair samples are first washed, often with dichloromethane, to remove external contaminants. hkbu.edu.hk

Hydrolysis: The washed hair is then hydrolyzed, typically using an alkaline solution (e.g., NaOH) at an elevated temperature, to break down the hair structure and release the trapped drug molecules. researchgate.net

Liquid-Liquid Extraction (LLE): After hydrolysis and addition of internal standards, the amphetamines are extracted from the aqueous solution into an immiscible organic solvent. researchgate.net A variety of solvents, such as a chloroform-ethyl acetate-ethanol mixture, can be used for this purpose. nih.gov The mixture is vortexed and centrifuged to separate the layers, with the organic phase containing the analytes being collected. nih.gov

Derivatization:

The collected organic extract is evaporated to dryness under a stream of nitrogen. nih.gov

The residue is reconstituted in a suitable solvent (e.g., ethyl acetate), and the derivatizing agent, this compound, is added. nih.gov

The reaction is typically carried out at an elevated temperature (e.g., 80-95°C) for a set time (e.g., 20-30 minutes) to ensure complete derivatization. researchgate.netnih.gov

After the reaction, the excess reagent and solvent are evaporated, and the final residue is redissolved in a small volume of an appropriate solvent (e.g., butyl acetate) for injection into the GC-MS system. researchgate.net

A robust and reliable bioanalytical method requires thorough validation. For the determination of amphetamines in hair using GC-MS with perfluoroacylation, validation assesses several key parameters to ensure the data is accurate and reproducible. The following table presents typical validation results for a method developed for amphetamine-type substances in hair, demonstrating the performance of such an assay. researchgate.net

| Parameter | Amphetamine (AM) | Methamphetamine (MA) | MDA | MDMA |

|---|---|---|---|---|

| Linear Range (ng/mg) | 0.25 - 25 | 0.25 - 25 | 0.25 - 25 | 0.25 - 25 |

| Intra-day Precision (%RSD) | 3 - 6 | |||

| Inter-day Precision (%RSD) | 3 - 17 | |||

| Trueness (%) | 96 - 106 | |||

| Limit of Detection (LOD) (ng/mg) | 0.07 | 0.14 | 0.08 | 0.09 |

| Limit of Quantification (LOQ) (ng/mg) | 0.24 | 0.46 | 0.27 | 0.30 |

Data sourced from a GC-MS method for amphetamines in human hair using this compound derivatization. researchgate.net

These validation metrics confirm that the method is linear over a clinically relevant concentration range, precise (low relative standard deviation), accurate (trueness close to 100%), and sensitive enough to detect typical concentrations found in hair from abusers. researchgate.net

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules bound together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net A key area within this field is host-guest chemistry, where a larger 'host' molecule forms a complex with a smaller 'guest' molecule.

While direct studies on the role of this compound in host-guest chemistry are not prominent in the literature, the behavior of structurally similar per- and polyfluoroalkyl substances (PFAS) provides insight into its potential. Long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), are known to participate in supramolecular assemblies. These interactions are driven by the unique properties of the perfluorinated chain, which is both hydrophobic and lipophobic.

For instance, PFOA and PFOS can act as guests, forming inclusion complexes with host molecules like cyclodextrins. It is plausible that this compound, with its long C8F15 chain, could similarly act as a guest molecule within appropriate hydrophobic cavities. Furthermore, the analysis of crystal structures of molecules containing pentafluorosulfanyl (SF5) groups, which also feature polyfluorinated surfaces, reveals the importance of fluorine-fluorine and fluorine-hydrogen contacts in forming defined supramolecular structures like dimers and infinite chains. These observations suggest that the highly fluorinated tail of this compound could direct its assembly in the solid state or at interfaces through similar non-covalent interactions, a potential area for future research.

Synthesis of Porphyrin Hosts for Perfluoroalkyl Contaminants

The synthesis of specialized porphyrin hosts designed to capture perfluoroalkyl contaminants involves a multi-step process, culminating in the attachment of perfluorooctanoyl groups to a porphyrin scaffold. A key precursor for this synthesis is the α,α,α,α-isomer of tetra-aminoporphyrin.

The process begins with the acquisition of the correct porphyrin isomer. Following the isolation and purification of the α,α,α,α-tetra-aminoporphyrin isomer, the final host molecule is synthesized. In a representative reaction, 75 mg of the α,α,α,α-isomer is combined in a round bottom flask with 62 µL of triethylamine, 110 µL of this compound, and 10 mL of dry dichloromethane (DCM). thewindmilljournal.com The mixture is stirred overnight at room temperature. thewindmilljournal.com Triethylamine acts as a base to deprotonate the amino groups of the porphyrin, facilitating their nucleophilic attack on the electrophilic carbonyl carbon of this compound. This results in the formation of amide bonds, linking the perfluorooctanoyl moieties to the porphyrin core.

Following the reaction, the solvent is removed using a rotary evaporator. The desired product is then isolated and purified from unreacted starting materials and other impurities through column chromatography, employing a 1:4 ethyl acetate (B1210297):hexane solvent system. thewindmilljournal.com The successful synthesis and purification of the final porphyrin host are confirmed using NMR spectroscopy and mass spectrometry. thewindmilljournal.com

To potentially enhance the binding capabilities of the host, a metallated version can also be prepared. This is achieved by reacting the synthesized porphyrin host with zinc acetate dihydrate in a 1:1 DCM:Methanol solvent system, heated at 60°C for 1.5 hours. thewindmilljournal.com The final metallated product is then purified via column chromatography on silica (B1680970) gel. thewindmilljournal.com

Table 1: Synthesis of Porphyrin Host - Reaction Components

| Component | Quantity/Volume | Role |

| α,α,α,α-Tetra-aminoporphyrin Isomer | 75 mg | Porphyrin Scaffold |

| Triethylamine | 62 µL | Base |

| This compound | 110 µL | Acylating Agent |

| Dry Dichloromethane (DCM) | 10 mL | Solvent |

Investigation of Binding Mechanisms and Selectivity

The binding efficacy and selectivity of the synthesized porphyrin host towards perfluoroalkyl contaminants are investigated primarily through UV-Visible (UV-Vis) spectroscopy titrations. thewindmilljournal.com These studies are crucial for understanding the nature of the host-guest interactions and determining the host's preference for different types of perfluoroalkyl substances (PFAS).

For the binding studies, a stock solution of the host is prepared by dissolving 1 mg of the host in 1 mL of spectrophotometric-grade DCM. thewindmilljournal.com A specific volume of this stock solution is then further diluted to a known concentration in a volumetric flask. thewindmilljournal.com The guest molecules, such as perfluorooctylsulfonate (PFOS), are also prepared as solutions in the same solvent. thewindmilljournal.com

The investigation involves a series of titrations where aliquots of the guest solution are incrementally added to the host solution, and the changes in the UV-Vis spectrum of the porphyrin host are monitored. The Soret band of the porphyrin is particularly sensitive to changes in its electronic environment, which are induced by the binding of a guest molecule. Shifts in the wavelength and changes in the absorbance of the Soret band provide evidence of host-guest binding.

Research findings from these binding studies have revealed significant selectivity in the porphyrin host's binding behavior. The results indicate that the host exhibits a preferential binding for compounds with longer perfluoroalkyl carbon chains. thewindmilljournal.com Furthermore, the host demonstrates stronger binding affinities for perfluorinated carboxylates compared to perfluorinated sulfonate guests. thewindmilljournal.com This selectivity is attributed to the specific interactions between the perfluoroalkyl chain of the guest and the perfluorooctanoyl "arms" of the porphyrin host, creating a well-defined binding pocket.

Table 2: Investigated Perfluoroalkyl Contaminants and Findings

| Guest Contaminant | Binding Observation | Selectivity Preference |

| Perfluorooctylsulfonate (PFOS) | Binding confirmed via UV-Vis titration. thewindmilljournal.com | Lower than perfluorinated carboxylates. thewindmilljournal.com |

| Perfluorinated Carboxylates | Stronger binding observed. thewindmilljournal.com | Higher than perfluorinated sulfonates. thewindmilljournal.com |

| PFAS with longer chains | Preferential binding. thewindmilljournal.com | Higher than shorter chain PFAS. thewindmilljournal.com |

Toxicological Research and Health Implications of Perfluorooctanoyl Chloride and Its Derivatives

Cellular and Molecular Mechanisms of Toxicity

The toxicity of these perfluorinated compounds stems from their ability to interfere with fundamental cellular processes, interact with key regulatory proteins, and perturb critical signaling pathways.

A crucial mechanism of toxicity for derivatives like PFOS involves the disruption of cellular calcium (Ca²⁺) homeostasis. Studies have shown that PFOS can induce metabolic stress in cells, leading to the sensitization of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key protein that regulates the release of calcium from the endoplasmic reticulum (ER). This disruption of IP3R-mediated ER calcium homeostasis can trigger ER calcium depletion, resulting in ER stress and subsequently leading to apoptosis, or programmed cell death, in exposed cells nih.gov.

Perfluorinated compounds are known to interact with various nuclear receptors, which are critical in regulating metabolism and cellular homeostasis. The primary and most well-documented interaction is the activation of the peroxisome proliferator-activated receptor alpha (PPARα). nih.govnih.gov This activation is a key mechanism behind the hepatotoxic effects observed in rodents nih.gov.

However, the role of other nuclear receptors is less clear and may be species-dependent. While traditional signaling pathways involving PPARα, constitutive androstane (B1237026) receptor (CAR), pregnane-X receptor (PXR), and farnesoid X receptor (FXR) are implicated in PFOA-induced toxicity, some research suggests these may not be the most significant pathways for human health effects nih.gov. One study using luciferase-based reporter gene assays found that while PFOA and several other per- and polyfluoroalkyl substances (PFAS) activated human PPARα, they did not affect other human nuclear receptors like CAR, PXR, or FXR nih.gov. There is also evidence of cross-regulation between these receptors; for instance, FXR deficiency has been shown to result in the induction of PPARα who.int. FXR and PPARα can also have opposing effects on key metabolic processes like autophagy nih.gov.

| Nuclear Receptor | Interaction/Effect | Reference |

|---|---|---|

| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Activated by PFOA, PFOS, and other PFAS, leading to hepatotoxicity in rodents. | nih.govnih.gov |

| Constitutive Androstane Receptor (CAR) | Not significantly affected by tested PFAS in human cell-based assays. | nih.gov |

| Pregnane-X Receptor (PXR) | Not significantly affected by tested PFAS in human cell-based assays. | nih.gov |

| Farnesoid X Receptor (FXR) | Not significantly affected by tested PFAS in human cell-based assays, but exhibits cross-talk with PPARα. | nih.govwho.intnih.gov |

Beyond direct nuclear receptor activation, PFOA and its derivatives can disrupt several other critical signaling pathways. Research suggests that pathways including the p53/mitochondrial pathway, phosphatidylinositol 3-kinase-serine/threonine protein kinase (PI3K-AKT), and tumor necrosis factor-α/nuclear factor κB (TNF-α/NF-κB) may play a significant role in the health risks posed by PFOA in humans nih.gov. The PI3K-AKT signaling pathway is a crucial regulator of multiple cellular functions, and its acute activation can be driven by inflammatory cytokines like TNF-α nih.govnih.gov. Perturbations in these pathways can affect cell survival, proliferation, and inflammation, contributing to the toxic effects of the compounds.

Computational methods like molecular docking and dynamics simulations are increasingly used to predict and analyze the interactions between perfluorinated compounds and biological macromolecules. These techniques simulate the binding between a ligand (like PFOA or PFOS) and a protein to predict the binding affinity and conformation nih.govresearchgate.net.

Studies have successfully used programs like Autodock Vina to simulate the docking of PFOS to human serum albumin, a major transport protein in the blood nih.govethz.ch. More recent approaches employ generative machine-learning algorithms, such as DiffDock, to rapidly evaluate the molecular docking affinity of various PFAS towards blood proteins, helping to determine their potential molecular pathways in the human body nih.gov. Large-scale screening studies using advanced docking simulations have investigated the binding of thousands of PFAS chemicals to the orthosteric and allosteric sites of nuclear receptors like PPARγ and PXR, revealing strong binding interactions for a significant number of these compounds mdpi.com. These computational approaches are valuable screening tools for identifying strong protein interactions and predicting the toxicokinetic properties and bioaccumulation potential of these chemicals researchgate.netethz.ch.

| Computational Method | Protein Target | Key Finding | Reference |

|---|---|---|---|

| Molecular Docking (Autodock Vina) | Human Serum Albumin | Successfully simulated the binding of PFOS, suggesting protein interactions are key to their fate in organisms. | nih.govethz.ch |

| Generative AI (DiffDock) | Blood Proteins | Offers a rapid approach to determine the fate and potential molecular pathways of PFAS in the human body. | nih.gov |

| Advanced Docking Simulations | Nuclear Receptors (PPARγ, PXR, etc.) | Screened thousands of PFAS, identifying strong binding interactions at both orthosteric and allosteric sites. | mdpi.com |

Organ-Specific Toxicity Studies

The accumulation of perfluorinated compounds in the body can lead to toxicity in specific organs, with the liver being a primary target.

The liver is a major target for toxicity from PFOA derivatives like PFOS because these compounds tend to accumulate in protein-rich organs nih.gov. Numerous epidemiological and experimental studies have established a clear link between PFAS exposure and liver toxicity nih.gov.

Exposure to PFOS has been shown to disrupt the balance of lipid metabolism in the liver, which can lead to pathological changes such as liver enlargement (hepatomegaly) and the accumulation of fats (steatosis) nih.gov. These changes can contribute to liver diseases, including fatty liver and liver fibrosis nih.gov. The mechanisms underlying these hepatotoxic effects involve the dysregulation of lipid metabolism and the activation of oxidative stress nih.gov. Inhaled chemicals can also induce lung injury that increases the chemical's levels in circulation, leading to secondary toxic effects on detoxification organs like the liver mdpi.com.

Immunotoxicity

Exposure to PFOA and its related compound, Perfluorooctane (B1214571) sulfonate (PFOS), has been associated with significant immunomodulatory effects. The National Toxicology Program (NTP) has classified both PFOA and PFOS as presumed immune hazards to humans based on substantial evidence from animal studies and moderate evidence from human epidemiological studies nih.gov.

Research indicates that these substances can adversely affect immune organs. Studies in animal models have demonstrated that exposure can lead to atrophy of the spleen and thymus, which are crucial for immune function getanorcal.org. The primary immunotoxic effect observed is the suppression of the antibody response to vaccines, which is considered a critical endpoint for risk assessment nih.govtandfonline.comscipinion.com. This suppression suggests a compromised ability of the immune system to respond to pathogens after exposure to these compounds.

Further mechanistic studies point to several ways PFOA and PFOS may exert their immunotoxicity, including the alteration of cytokine production, changes in T-cell populations, and the activation of the AIM2 inflammasome, which is involved in the inflammatory response getanorcal.orgpfascentral.org.

Developmental Toxicity (e.g., zebrafish models)

The zebrafish (Danio rerio) has become a key model organism for investigating the developmental toxicity of PFAS due to its rapid external development and genetic similarity to humans. Studies using this model have consistently shown that PFOA and other PFAS can induce a range of developmental abnormalities nih.gov.

Key findings from zebrafish studies include:

Mortality and Malformations: Exposure to various PFAS during embryonic development leads to concentration-dependent mortality. Common malformations observed include pericardial and yolk sac edema, spinal curvature, and failed swim bladder inflation nih.govnih.gov.

Chain-Length Dependence: The toxicity of perfluoroalkyl acids (PFAAs) in zebrafish has been shown to be dependent on the length of their carbon chain. Longer-chain compounds like PFOA are generally more acutely toxic than shorter-chain alternatives such as perfluorohexanoic acid (PFHxA) and perfluorobutanoic acid (PFBA) tandfonline.compurdue.edu.

Neurobehavioral Effects: Beyond physical malformations, PFAS exposure can lead to neurobehavioral changes. For instance, some studies have reported hyperactivity in larval zebrafish following exposure to PFOS and other related compounds nih.govpurdue.edu.

A large-scale screening of 182 unique PFAS chemicals in zebrafish found that 30% caused developmental toxicity, with Perfluorooctanesulfonamide (PFOSA) being among the most potent compounds identified nih.gov.

Table 1: Summary of Developmental Toxicity Endpoints for Select PFAS in Zebrafish Models

Endocrine Disruption Mechanisms

PFAS, including PFOA, are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. Their mechanisms of action are complex and can involve multiple pathways nih.govceon.rs. One of the primary mechanisms is the activation of nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα) nih.gov.

PFAS can also disrupt steroidogenesis by altering the expression of genes involved in hormone synthesis mdpi.com. Studies have reported associations between serum levels of PFOA and PFOS and altered levels of sex hormones, such as testosterone (B1683101) and estradiol (B170435) ceon.rs. Additionally, these compounds can interfere with thyroid hormone homeostasis by competitively binding to transport proteins like transthyretin and thyroxine-binding globulin, which are responsible for carrying thyroid hormones in the blood ceon.rsfrontiersin.org. Laboratory studies on thyroid cell cultures have shown that PFOA and PFOS can accumulate in these cells and reduce the activity of thyroperoxidase, an essential enzyme for thyroid hormone production frontiersin.org.

Neurotoxicity

A growing body of evidence indicates that PFAS can cross the blood-brain barrier and accumulate in brain tissue, posing a risk for neurotoxicity nih.govneurosciencenews.com. Research has linked PFAS exposure, particularly during development, to an increased risk of neurodevelopmental disorders and neurodegenerative diseases nih.govresearchgate.netmdpi.com.

Mechanistic studies suggest that PFAS-induced neurotoxicity can result from:

Alteration of Neurotransmitter Systems: Evidence points to the disruption of dopamine (B1211576) and glutamate (B1630785) systems, which are critical for numerous brain functions nih.gov.

Changes in Gene Expression: PFOA exposure has been shown to alter the expression of genes crucial for neuron survival and synaptic growth neurosciencenews.com.

Disruption of Calcium Homeostasis: PFAS can interfere with synaptic calcium levels, which is vital for proper neurotransmission nih.gov.

Induction of Oxidative Stress: Some studies have shown that chronic exposure to compounds like PFOS can induce neurotoxicity through oxidative damage mdpi.com.

Using human induced-pluripotent stem cell (hiPSC)-derived cortical neurons, researchers found that developmental exposure to PFOA resulted in persistent alterations in neuronal network activity and transcriptomic changes associated with Alzheimer's Disease pathways nih.govresearchgate.net.

Toxicokinetics and Biotransformation in Biological Systems

The persistence of PFOA and other PFAS in biological systems is a direct result of their unique toxicokinetic properties.

Absorption, Distribution, and Elimination Pathways

Perfluoroalkyls are readily absorbed by the body following oral and inhalation exposure, with dermal absorption being less significant jst.go.jpnih.govresearchgate.netcdc.gov. Once absorbed, these compounds are widely distributed, with the highest concentrations typically found in the blood, liver, and kidneys jst.go.jpnih.govresearchgate.netcdc.gov. They can also be transferred from mother to fetus during pregnancy mdpi.comnih.gov.

A key feature of these compounds is their resistance to biotransformation; they are generally not metabolized in the body jst.go.jpnih.govresearchgate.net. Elimination occurs primarily through the urine, with smaller amounts excreted in the feces jst.go.jpresearchgate.net. However, the rate of elimination varies dramatically depending on the specific compound, animal species, and even sex. For instance, the elimination half-life of PFOA in humans is estimated to be several years, whereas in female rats, it is a matter of hours jst.go.jpresearchgate.net. This difference is largely attributed to variations in renal clearance and the activity of specific organic anion transporters involved in tubular secretion and reabsorption in the kidneys jst.go.jpresearchgate.net.

Table 2: Comparative Elimination Half-Lives of PFOA

Protein Binding and Bioaccumulation Potential

The high bioaccumulation potential of PFOA and other long-chain PFAS is strongly linked to their interaction with proteins bohrium.comnist.gov. In the bloodstream, these substances bind extensively to serum proteins, particularly serum albumin nih.govcdc.gov. Within tissues, they show a high affinity for liver-type fatty acid binding proteins (L-FABP) nist.govnih.gov.

This strong protein binding has several important consequences:

It limits the renal filtration of the compounds, thereby reducing their rate of elimination and contributing to their long biological half-lives bohrium.com.

It facilitates their distribution to and accumulation in protein-rich tissues like the liver and blood nih.gov.

It is a key factor in explaining the species- and gender-specific differences in elimination rates, which are influenced by variations in protein expression and binding affinities bohrium.comnih.gov.

The interaction with proteins, rather than partitioning into fatty tissues, is considered the dominant mechanism controlling the bioaccumulation of these compounds, distinguishing them from many other persistent organic pollutants bohrium.comresearchgate.net.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Perfluorooctanoyl chloride | - |

| Per- and polyfluoroalkyl substances | PFAS |

| Perfluorooctanoic acid | PFOA |

| Perfluorooctane sulfonate | PFOS |

| Perfluoroalkyl acids | PFAAs |

| Perfluorohexanoic acid | PFHxA |

| Perfluorobutanoic acid | PFBA |

| Perfluorooctanesulfonamide | PFOSA |

| Transthyretin | - |

| Thyroxine-binding globulin | - |

| Liver-type fatty acid binding protein | L-FABP |

Biotransformation of Precursors to Perfluorooctanoic Acid (PFOA)

This compound is recognized as a precursor to the persistent and toxic compound perfluorooctanoic acid (PFOA). While detailed metabolic studies specifically elucidating the enzymatic biotransformation of this compound are not extensively documented, its chemical properties strongly dictate its primary transformation pathway. As an acyl chloride, this compound is highly reactive towards nucleophiles, particularly water.

Beyond this initial hydrolysis, other PFOA precursors, such as fluorotelomer alcohols (FTOHs), undergo more complex biotransformation pathways. These pathways often involve multiple enzymatic steps, including oxidation, which can lead to the formation of various intermediate products before ultimately degrading to PFOA. However, the direct conversion of this compound to PFOA via hydrolysis is considered a significant and rapid pathway.

Epidemiological Studies and Human Exposure Assessments

Sources and Pathways of Human Exposure (e.g., food, water, consumer products)

Human exposure to PFOA precursors, including compounds like this compound, is widespread and occurs through various pathways. The primary routes of exposure are through the ingestion of contaminated food and drinking water, as well as the inhalation of indoor air and dust containing volatile precursor compounds. researchgate.net Dermal contact with products containing these substances is also a potential, though generally considered less significant, pathway for exposure.

A significant source of human exposure stems from the use of PFOA precursors in a wide array of consumer products. These include food packaging materials designed to resist grease and water, stain- and water-repellent textiles used in carpets and apparel, and various cleaning agents. researchgate.net The migration of these precursors from consumer products into the surrounding environment, such as household dust and indoor air, contributes to ongoing human exposure.

While specific data on the presence of this compound in consumer products is limited, its use in the synthesis of fluorinated surfactants and polymers suggests that it could be a residual impurity in finished goods. cdc.gov The subsequent degradation or hydrolysis of these products could then lead to the formation of PFOA.

Table 1: Major Pathways of Human Exposure to PFOA Precursors

| Exposure Pathway | Primary Sources |

| Ingestion | Contaminated drinking water, food (especially from areas with known contamination), and contact with food packaging materials. |

| Inhalation | Indoor air containing volatile precursors released from consumer products, and contaminated dust. |

| Dermal Contact | Direct contact with consumer products such as textiles, carpets, and cleaning agents containing PFOA precursors. |

Serum Concentration Trends and Occupational Exposure

Biomonitoring studies have consistently detected PFOA in the blood serum of the general population, reflecting widespread exposure. However, due to the rapid transformation of reactive precursors like this compound, they are not typically measured in these studies. Instead, the focus is on the stable end-product, PFOA.

Over the past two decades, there has been a notable declining trend in the serum concentrations of legacy per- and polyfluoroalkyl substances (PFAS), including PFOA and perfluorooctanesulfonic acid (PFOS), in the general population of many industrialized countries. nih.govmdpi.com This decrease is largely attributed to the phase-out of their production and use by major manufacturers.

Table 2: General Trends in Serum Concentrations of PFOA in the U.S. Population (NHANES Data)

| Survey Period | Geometric Mean Concentration of PFOA (µg/L) |

| 1999–2000 | 5.2 |

| 2003–2004 | 3.9 |

| 2007–2008 | 3.0 |

| 2011–2012 | 2.1 |

| 2015–2016 | 1.5 |

| 2017–2018 | 1.4 |

Source: U.S. National Health and Nutrition Examination Survey (NHANES). Note: These values represent the general trend and may vary slightly between different reports.

Occupational exposure represents a significant pathway for higher levels of PFAS in the body. Workers in industries that manufacture or use PFAS and their precursors, such as chemical manufacturing and firefighting, have been shown to have higher serum concentrations of these compounds compared to the general population. cdc.govresearchgate.net For instance, workers at fluoropolymer manufacturing plants have demonstrated elevated serum PFOA levels. aminer.org

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, its corrosive nature and potential to form PFOA necessitate stringent handling procedures and the use of personal protective equipment in occupational settings to minimize exposure. echemi.com

Remediation Strategies and Mitigation Technologies for Perfluorooctanoyl Chloride and Pfas Contamination

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic contaminants from water by generating highly reactive species, most notably hydroxyl radicals (•OH). waterandwastewater.com These processes are considered promising for the degradation of persistent compounds like PFAS. researchgate.netmdpi.com AOPs can involve various combinations of oxidants (like ozone and hydrogen peroxide), catalysts, and irradiation methods (such as UV light). waterandwastewater.com

Prominent AOPs for PFAS degradation include electrochemical oxidation, plasma, sonochemical oxidation, and heterogeneous photocatalysis. researchgate.net These emerging technologies are transitioning from laboratory-scale research to field-scale testing. mdpi.com However, they often require high energy inputs or extreme operating conditions. mdpi.com

Table 1: Performance of Selected Advanced Oxidation Processes on PFAS Degradation

| AOP Technology | Target PFAS | Removal/Degradation Efficiency | Reference |

|---|---|---|---|

| Ozone/H₂O₂ | Various PFAS | Up to 90% destruction | waterandwastewater.com |

| UV/H₂O₂ | PFOA | 85-94% removal | nih.govelsevierpure.com |

| UV Photocatalysis (TiO₂) | PFOA | 85-94% removal | nih.govelsevierpure.com |

| Electrochemical Oxidation | PFOS, PFOA | 80-98% destruction in concentrate | clu-in.org |

Adsorption Technologies

Adsorption is a widely used and effective technology for removing PFAS from water, valued for its high efficiency, simple operation, and cost-effectiveness. nih.govmdpi.com This process involves the accumulation of PFAS molecules onto the surface of a solid adsorbent material. epa.gov

The most studied adsorbent for PFAS removal is Granular Activated Carbon (GAC). epa.govepa.gov GAC is a highly porous material made from organic sources like wood or coal, providing a large surface area for contaminants to adsorb. epa.govepa.gov It has been proven effective at full scale for treating PFAS-impacted liquids. itrcweb.org The effectiveness of GAC depends on factors like the specific PFAS compound, the type of carbon, water flow rate, and the presence of other organic matter. epa.gov

Ion exchange (IX) resins are another key adsorption technology. stagliuzza.com These are porous polymeric materials that can remove negatively charged PFAS, such as PFOA and PFOS, by exchanging them for harmless ions like chloride. epa.govstagliuzza.comfrtr.gov IX resins often have faster reaction kinetics and higher operating capacity than GAC. frtr.gov

In addition to conventional materials, research is exploring novel adsorbents like biochar, modified organoclays, and metal-organic frameworks (MOFs), which offer properties such as enhanced surface area and improved selectivity. mdpi.comresearchgate.netnih.gov

Table 2: Comparison of Adsorption Media for PFAS Removal

| Adsorbent Material | Target PFAS | Adsorption Capacity (q_max) / Removal Efficiency | Reference |

|---|---|---|---|

| Granular Activated Carbon (GAC) | PFOA, PFOS | Can be 100% effective depending on conditions | epa.gov |

| Ion Exchange (IX) Resins | PFOA, PFOS | 90-99% efficiency for some PFAS | mdpi.com |

| Fluoro-sorb-100 (Modified Organoclay) | PFNA | 99.01 µg/g | nih.gov |

| Fluoro-sorb-100 (Modified Organoclay) | PFOS | 65.79 µg/g | nih.gov |

| OC-200 (Organoclay) | PFOA | 47.17 µg/g | nih.gov |

| Pinewood Biochar | PFOS, PFDA, PFTeDA | High affinity for long-chain PFAS | mdpi.com |

Filtration and Membrane Separation Techniques

High-pressure membrane filtration techniques, such as nanofiltration (NF) and reverse osmosis (RO), are considered among the most promising and effective technologies for removing a broad range of PFAS, including both short- and long-chain variants. olympianwatertesting.comnih.gov These processes use semi-permeable membranes to separate contaminants from water. stagliuzza.comolympianwatertesting.com

Reverse osmosis (RO) membranes are particularly effective, with studies consistently reporting removal efficiencies of over 99% for various PFAS compounds. epa.govnih.govmdpi.comnih.gov RO systems operate by applying pressure to force water molecules through a very tight membrane, leaving behind larger PFAS molecules and other contaminants. stagliuzza.comolympianwatertesting.com

Nanofiltration (NF) also demonstrates high rejection efficiencies, typically above 90-95% for many PFAS. nih.govmdpi.comnjit.edu The primary removal mechanisms for both RO and NF are size exclusion and electrostatic repulsion, especially for PFAS molecules smaller than the membrane pores. njit.edu

While highly effective, a key challenge for these technologies is the management of the resulting concentrate stream, or brine, which contains a high concentration of the removed PFAS and requires further treatment or proper disposal to avoid secondary contamination. mdpi.comnih.gov

Table 3: Reported Rejection Efficiencies of Membrane Technologies for PFAS